molecular formula C19H21NO4 B3016772 2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate CAS No. 1327385-34-1

2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B3016772
CAS No.: 1327385-34-1
M. Wt: 327.38
InChI Key: RLUBGMMNKXPPCN-UHFFFAOYSA-N
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Description

2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate is an organic compound with the molecular formula C19H21NO4 and a molecular weight of 327.38 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of m-toluidine with ethyl 2-bromoacetate under basic conditions to form the intermediate product. This intermediate is then reacted with 4-ethoxybenzaldehyde in the presence of a catalyst to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-(p-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate: Similar structure but with a para-tolylamino group.

    2-Oxo-2-(m-tolylamino)ethyl 2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-23-17-9-7-15(8-10-17)12-19(22)24-13-18(21)20-16-6-4-5-14(2)11-16/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUBGMMNKXPPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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